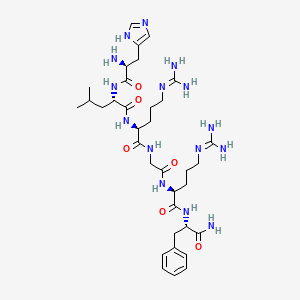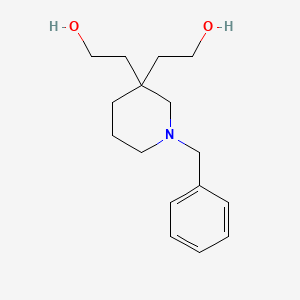
2,2'-(1-Benzylpiperidine-3,3-diyl)di(ethan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(1-Benzylpiperidine-3,3-diyl)di(ethan-1-ol) is a chemical compound with the molecular formula C16H25NO2 and a molecular weight of 263.38 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a benzyl group and two ethan-1-ol groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1-Benzylpiperidine-3,3-diyl)di(ethan-1-ol) typically involves the reaction of 1-benzylpiperidine with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a suitable catalyst, such as potassium hydroxide, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(1-Benzylpiperidine-3,3-diyl)di(ethan-1-ol) involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2,2’-(1-Benzylpiperidine-3,3-diyl)di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethan-1-ol groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and acetic anhydride (Ac2O) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives .
Scientific Research Applications
2,2’-(1-Benzylpiperidine-3,3-diyl)di(ethan-1-ol) is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 2,2’-(1-Benzylpiperidine-3,3-diyl)di(ethan-1-ol) involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperidine: A simpler analog without the ethan-1-ol groups.
4-Benzylpiperidine: A structural isomer with the benzyl group at a different position.
N-Benzylpiperidine: A compound with the benzyl group attached to the nitrogen atom of the piperidine ring.
Uniqueness
2,2’-(1-Benzylpiperidine-3,3-diyl)di(ethan-1-ol) is unique due to the presence of two ethan-1-ol groups, which confer distinct chemical and biological properties. These groups enhance its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
189334-11-0 |
|---|---|
Molecular Formula |
C16H25NO2 |
Molecular Weight |
263.37 g/mol |
IUPAC Name |
2-[1-benzyl-3-(2-hydroxyethyl)piperidin-3-yl]ethanol |
InChI |
InChI=1S/C16H25NO2/c18-11-8-16(9-12-19)7-4-10-17(14-16)13-15-5-2-1-3-6-15/h1-3,5-6,18-19H,4,7-14H2 |
InChI Key |
ZDHXVSJVTMNCQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


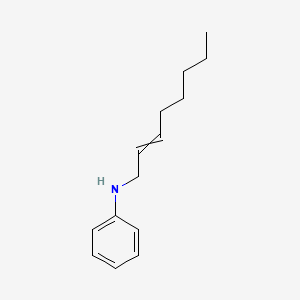
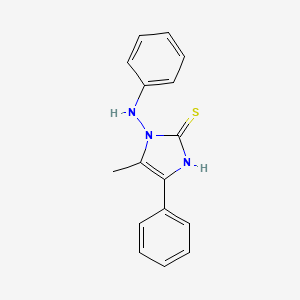


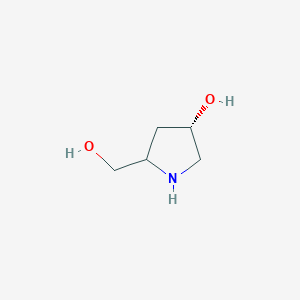

![1-[(2R)-2-Hydroxy-5-(piperidin-2-yl)-3,4-dihydropyridin-1(2H)-yl]ethan-1-one](/img/structure/B12552933.png)
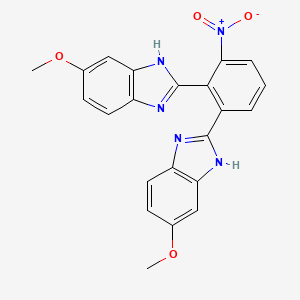
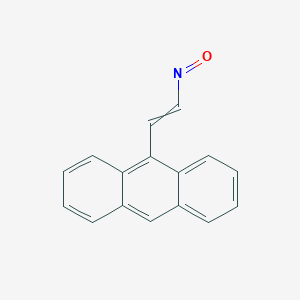
![({2-[2-(Ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile](/img/structure/B12552943.png)
![(E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine](/img/structure/B12552945.png)
![1-Chloro-4-[chloro(diethoxy)methyl]benzene](/img/structure/B12552958.png)
![2-[(1-tert-Butoxy-2-chloroethenyl)oxy]-2-methylpropane](/img/structure/B12552959.png)
